![molecular formula C16H17Cl2N3O2 B5630254 N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B5630254.png)
N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide involves multiple steps, including interactions between specific acetamide moieties with diverse reagents. For instance, novel bis(pyrazol-5-ols) and pyridones have been synthesized via interactions involving similar acetamide structures, indicating the complexity and versatility in the synthesis routes of such compounds (Arafat et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds akin to N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide is characterized by the presence of cyclopropane, pyrazole, and acetamide moieties. These structural features contribute to the compound's reactivity and interaction with other molecules. The spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives, for example, demonstrate the influence of cyclopropane and pyrazole structures on the compound's activity, hinting at the intricate structure-activity relationship within these molecules (Maruoka et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of such compounds is highlighted by their participation in various reactions, leading to the formation of new derivatives with potentially significant properties. For instance, the reaction involving cyanoacetylation of aminopyrazoles to produce pyrazolo[3,4-d]pyrimidin-6-yl acetonitrile derivatives showcases the compound's reactivity and the potential to generate diverse chemical structures with unique properties (Salaheldin, 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of compounds like N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide, are crucial for understanding their behavior in different environments and applications. The crystalline structure, as determined by X-ray diffraction, provides insights into the molecule's stability and interactions at the atomic level. For example, the crystal structure analysis of a novel pyrazole derivative provided valuable information about its stability and intermolecular interactions, which are essential for predicting the compound's behavior in various applications (Naveen et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O2/c1-21(8-12-7-14(20-19-12)10-2-3-10)16(22)9-23-15-5-4-11(17)6-13(15)18/h4-7,10H,2-3,8-9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNBPNPZAAOVFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=NN1)C2CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide |
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